molecular formula C16H21N3O3 B2734532 5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one CAS No. 110957-23-8

5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No. B2734532
CAS RN: 110957-23-8
M. Wt: 303.362
InChI Key: IHFMEPWMGSZTAK-UHFFFAOYSA-N
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Description

5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of pharmacological activities.

Scientific Research Applications

Antiarrhythmic and Antihypertensive Effects

One study synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives to investigate their electrocardiographic, antiarrhythmic, and antihypertensive activities. Several compounds within this series demonstrated strong antiarrhythmic and antihypertensive activities. The pharmacological results suggest that these effects may be related to their alpha-adrenolytic properties, which depend on the presence of the 1-phenylpiperazine moiety with specific substituents in the phenyl ring (Malawska et al., 2002).

Radioligands for Imaging

Another research focus has been the development of radioligands for in vivo imaging of receptors. Compounds structurally related to 5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one have been explored for their potential as radioligands, particularly for the study of 5-HT1A receptors with positron emission tomography (PET). These studies have aimed at improving in vivo stability and metabolic profiles of the compounds to enhance their suitability for imaging applications (Zhuang et al., 1998).

Discovery of G Protein-Biased Dopaminergics

Research has also focused on the discovery of G protein-biased dopaminergics with specific substructures, including the arylpiperazine core. These compounds have been shown to exhibit high-affinity binding to dopamine receptors and display antipsychotic activity in vivo, suggesting potential therapeutic applications in treating psychiatric disorders (Möller et al., 2017).

Antimicrobial Activities

Derivatives of 1,2,4-triazole, incorporating the arylpiperazine moiety, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown promising results against a range of microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Antitumor Activity

Compounds formed by two indole systems separated by a heterocycle, such as pyridine or piperazine, have been synthesized and evaluated for their antitumor activity. Some derivatives have shown significant activity in preclinical models, suggesting potential applications in cancer therapy (Andreani et al., 2008).

properties

IUPAC Name

5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-22-13-4-2-12(3-5-13)18-8-10-19(11-9-18)16(21)14-6-7-15(20)17-14/h2-5,14H,6-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFMEPWMGSZTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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